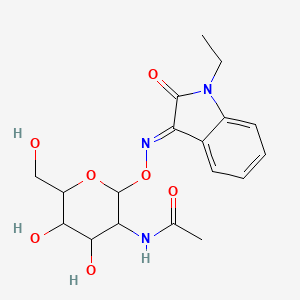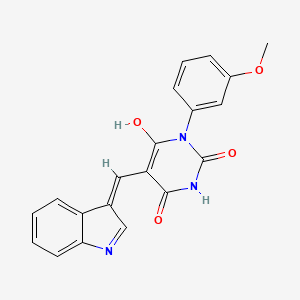
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a heterocyclic compound that contains a pyrrolidin-2-one ring and an oxadiazole ring. It has a molecular formula of C19H22N4O2 and a molecular weight of 334.41 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
Research has led to the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring, such as "4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones". These compounds were synthesized through a one-pot condensation process. The biological activity of these synthesized compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential biological relevance (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Antimycobacterial Activity
Several studies have synthesized novel compounds with variations of the 1,2,4-oxadiazole and pyrrolidin-2-one structures, demonstrating antimicrobial and antimycobacterial activities. For instance, pyrrole analogs have shown promising anti-tubercular activity against Mycobacterium tuberculosis, along with assessments of their cytotoxic activity against mammalian cell lines, highlighting their potential as antimycobacterial agents without cytotoxic concerns (Joshi et al., 2017).
Anticancer Potential
Compounds incorporating the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers, offering a promising avenue for anticancer agent development. Specific derivatives have shown activity against breast and colorectal cancer cell lines, with further SAR studies suggesting modifications to enhance activity. The mechanism of action was linked to cell cycle arrest and apoptosis induction, with potential in vivo activity in tumor models, presenting a significant step towards novel anticancer therapies (Zhang et al., 2005).
Material Science Applications
Beyond biomedical applications, compounds with the 1,2,4-oxadiazole ring have been explored in material science, such as in the development of blue light-emitting polyamides and poly(amide-imide)s. These materials exhibit high thermal stability and unique optical properties, underscoring the versatility of 1,2,4-oxadiazole derivatives in creating advanced materials with potential electronic and optical applications (Hamciuc et al., 2015).
Eigenschaften
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-3-6-14(7-11(10)2)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMFUGBHPYKSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)